molecular formula C₁₃H₁₉Cl B1154086 Isophenmetrazine Hydrochloride

Isophenmetrazine Hydrochloride

Cat. No.: B1154086
M. Wt: 210.74
Attention: For research use only. Not for human or veterinary use.
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Description

Isophenmetrazine Hydrochloride (CAS: 1350768-55-6) is a stereospecific phenylmorpholine derivative with the molecular formula (2S,5S)-5-methyl-2-phenylmorpholine hydrochloride. It functions as a therapeutic modulator of monoamine release and uptake, as described in the patent WO 2011146850 A1 . Its structural backbone consists of a morpholine ring substituted with a methyl group at position 5 and a phenyl group at position 2, with defined (2S,5S) stereochemistry. This compound is primarily utilized in research and therapeutic contexts for its monoaminergic activity .

Properties

Molecular Formula

C₁₃H₁₉Cl

Molecular Weight

210.74

Synonyms

(4-Methylcyclohexyl)benzene Hydrochloride;  1-Methyl-4-phenylcyclohexane Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The following table summarizes key structural differences among Isophenmetrazine Hydrochloride and analogs:

Compound Molecular Formula Substituents/Modifications Stereochemistry
Isophenmetrazine HCl C₁₁H₁₆ClNO 5-methyl, 2-phenyl (2S,5S)
Phenmetrazine HCl C₁₁H₁₅NO·HCl 3-methyl, 2-phenyl Not specified
3-Chlorophenmetrazine HCl C₁₁H₁₄ClNO·HCl 3-chloro, 2-phenyl Not specified
3-Fluorophenmetrazine HCl C₁₁H₁₄FNO·HCl 3-fluoro, 2-phenyl Not specified

Key Observations :

  • Isophenmetrazine distinguishes itself via stereospecificity (2S,5S configuration) and a methyl group at position 5, unlike Phenmetrazine’s 3-methyl substitution .

Pharmacological and Therapeutic Profiles

This compound
  • Mechanism: Modulates monoamine (e.g., dopamine, norepinephrine) release and uptake, suggesting applications in disorders like depression or ADHD .
Phenmetrazine Hydrochloride
  • Mechanism: Central nervous system (CNS) stimulant with historical use as an anorectic. Acts via dopamine and norepinephrine reuptake inhibition .
Halogenated Derivatives (3-Chloro, 3-Fluoro)
  • 3-Chlorophenmetrazine: The chlorine atom may enhance lipophilicity and metabolic stability compared to methyl or hydrogen substituents.
  • 3-Fluorophenmetrazine : Fluorine’s electronegativity could increase receptor binding affinity. Toxicological properties remain unstudied .

Key Observations :

  • Phenmetrazine has well-documented risks, including CNS stimulation and cardiovascular strain .
  • Isophenmetrazine and halogenated analogs lack comprehensive toxicological studies, highlighting a critical research gap .

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